2-Thia-8-azaspiro[4.5]decane
Description
2-Thia-8-azaspiro[4.5]decane is a bicyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a spirocyclic framework. The spiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring, sharing a single carbon atom (spiro center). The hydrochloride salt form (CAS 1909316-85-3) has a molecular formula of C₈H₁₆ClNS and a molecular weight of 193.74 g/mol . This compound is utilized in life science research, available in high-purity grades (≥95%) for applications in drug development and material science . Its structural uniqueness lies in the spirocyclic arrangement, which imparts conformational rigidity and influences pharmacodynamic properties.
Properties
IUPAC Name |
2-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALGWPAVZNIEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-8-azaspiro[4.5]decane typically involves cyclization reactions starting from appropriate precursors. One common method is the cyclization of a thiol-containing compound with a diamine under specific conditions to form the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Thia-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Thia-8-azaspiro[4.5]decane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Thia-4-azaspiro[4.5]decane Derivatives
Derivatives of 1-thia-4-azaspiro[4.5]decane (e.g., compounds 2 , 3 , 14–17 ) have been extensively studied for their anticancer and antiviral activities. Key comparisons include:
Structural Insights :
- The position of sulfur and nitrogen in the spiro framework significantly alters electronic distribution. For example, 1-thia-4-azaspiro derivatives exhibit strong carbonyl absorption (IR ~1677 cm⁻¹) due to the ketone group at C3, absent in 2-thia-8-azaspiro.
- Antiviral activity in 1-thia-4-azaspiro compounds (e.g., anti-coronavirus) is contingent on methyl substitution at C2 and bulky C8 substituents, highlighting the role of steric effects .
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide
This compound (CAS 2168923-29-1) introduces a second nitrogen and a sulfone group, altering reactivity and solubility:
Functional Differences :
- The sulfone group increases polarity, improving aqueous solubility compared to the non-oxidized sulfur in 2-thia-8-azaspiro.
- The additional nitrogen may enable hydrogen bonding, useful in targeting enzymatic active sites.
5-Thia-8-azaspiro[3.6]decane Hydrochloride
This analog (CAS 1909316-33-1) modifies the spiro ring sizes, impacting conformational flexibility:
Conformational Impact :
Tables of Comparative Data
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound HCl | C₈H₁₆ClNS | 193.74 | Not reported | Thia-azaspiro |
| 1-Thia-4-azaspiro[4.5]decan-3-one | C₁₅H₁₆FNO₃S | 309.36 | 142–143 | Ketone, fluorophenyl |
| 2-Thia-3,8-diazaspiro[4.5]decane dioxide | C₇H₁₄N₂O₂S | 190.26 | Not reported | Sulfone, diazaspiro |
Biological Activity
2-Thia-8-azaspiro[4.5]decane, specifically in its 2,2-dioxide form, is a spiro compound characterized by a bicyclic structure that incorporates both sulfur and nitrogen atoms. This unique configuration contributes to its significant biological activity, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.28 g/mol. Its rigid spiro structure enhances its binding affinity to various biological targets, making it a candidate for further investigation in drug development contexts.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets and inhibit enzyme activity. Notably, it has been identified as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolic and inflammatory processes. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It binds effectively to enzyme active sites due to its rigid structure.
- Modulation of Cellular Pathways : It may influence pathways involved in tumor growth and proliferation, suggesting potential anticancer properties.
Inflammatory Response
The compound's inhibition of vanin-1 suggests potential applications in treating inflammatory diseases. The modulation of inflammatory cytokines could lead to therapeutic benefits in conditions such as arthritis and other autoimmune disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains sulfur and nitrogen in a spiro structure | Enzyme inhibition, potential anticancer |
| 8-Oxa-2-Azaspiro[4.5]decane | Contains an oxygen atom instead of sulfur | Limited data on biological activity |
| 1-Thia-4-Azaspiro[4.5]decane | Different arrangement of sulfur and nitrogen | Varies; some antimicrobial properties noted |
| 2,8-Diazaspiro[4.5]decane | Contains two nitrogen atoms | Varies; less studied |
This table highlights the unique structural features of this compound compared to its analogs, emphasizing how these differences influence their biological activities.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound significantly inhibited vanin-1 activity in vitro, leading to reduced levels of inflammatory markers in cell cultures.
- Anticancer Activity Assessment : While direct studies on this compound are sparse, related compounds have shown efficacy in inducing apoptosis in cancer cell lines through similar mechanisms involving STAT3 inhibition and disruption of pro-survival signaling pathways .
- Potential Applications : The compound has been explored for its applications in drug development due to its unique properties that allow it to serve as a building block for synthesizing more complex molecules aimed at treating various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
